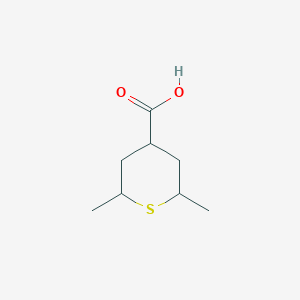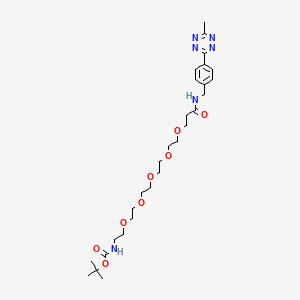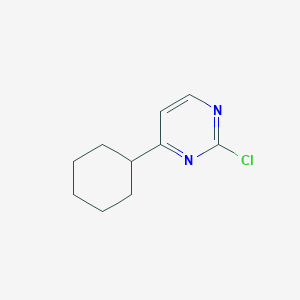
CID 21902340
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Glycidoxypropyl)bis(trimethylsiloxy)methylsilane is an organosilane compound with the molecular formula C13H32O4Si3. It is characterized by the presence of glycidoxypropyl and trimethylsiloxy groups attached to a central silicon atom. This compound is commonly used as a chemical intermediate and has applications in various fields, including material science and surface modification .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Glycidoxypropyl)bis(trimethylsiloxy)methylsilane typically involves the reaction of glycidoxypropyltrimethoxysilane with hexamethyldisiloxane in the presence of a catalyst. The reaction is carried out under an inert atmosphere at room temperature to prevent any unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of (3-Glycidoxypropyl)bis(trimethylsiloxy)methylsilane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(3-Glycidoxypropyl)bis(trimethylsiloxy)methylsilane undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols.
Condensation: It can undergo condensation reactions with other silanes to form siloxane bonds.
Epoxide Ring Opening: The glycidoxy group can participate in ring-opening reactions with nucleophiles such as amines and alcohols.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Other silanes or silanols under controlled temperature and humidity.
Epoxide Ring Opening: Nucleophiles like amines, alcohols, and thiols under mild conditions.
Major Products Formed
Hydrolysis: Silanols and methanol.
Condensation: Siloxane polymers.
Epoxide Ring Opening: Hydroxyl-functionalized products.
Aplicaciones Científicas De Investigación
(3-Glycidoxypropyl)bis(trimethylsiloxy)methylsilane has a wide range of applications in scientific research:
Material Science: Used as a coupling agent to improve the adhesion between organic polymers and inorganic surfaces.
Surface Modification: Employed to modify the surface properties of materials, enhancing their hydrophobicity or hydrophilicity.
Biological Applications: Utilized in the preparation of biocompatible coatings and as a crosslinking agent in the synthesis of hydrogels.
Industrial Applications: Applied in the production of adhesives, sealants, and coatings to enhance their performance
Mecanismo De Acción
The mechanism of action of (3-Glycidoxypropyl)bis(trimethylsiloxy)methylsilane involves the interaction of its functional groups with various substrates. The glycidoxy group can react with nucleophiles, leading to the formation of covalent bonds. The trimethylsiloxy groups provide hydrophobic characteristics, which can modify the surface properties of materials. These interactions enable the compound to act as a coupling agent, enhancing the adhesion and compatibility between different materials .
Comparación Con Compuestos Similares
Similar Compounds
(3-Glycidyloxypropyl)trimethoxysilane: Similar structure but with methoxy groups instead of trimethylsiloxy groups.
1,3-Bis(3-glycidyloxypropyl)tetramethyldisiloxane: Contains two glycidyloxypropyl groups and a disiloxane backbone.
Uniqueness
(3-Glycidoxypropyl)bis(trimethylsiloxy)methylsilane is unique due to its combination of glycidoxy and trimethylsiloxy groups, which provide both reactivity and hydrophobicity. This dual functionality makes it particularly useful in applications requiring surface modification and coupling between organic and inorganic materials .
Propiedades
Fórmula molecular |
C13H30O4Si3 |
|---|---|
Peso molecular |
334.63 g/mol |
InChI |
InChI=1S/C13H30O4Si3/c1-19(2,3)16-13(17-20(4,5)6)18-9-7-8-14-10-12-11-15-12/h12-13H,7-11H2,1-6H3 |
Clave InChI |
XKIVYSHGLIJFIU-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC(O[Si](C)(C)C)[Si]CCCOCC1CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-([1,4'-Bipiperidin]-1'-ylmethyl)-7-bromo-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid](/img/structure/B14034090.png)
![Tert-butyl 3-(4-(2-(((benzyloxy)carbonyl)amino)ethyl)-2-fluorophenyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14034092.png)
![(S)-tert-butyl 1-(6-fluoro-1H-benzo[d]imidazol-2-yl)ethylcarbamate](/img/structure/B14034096.png)


![Ethyl 7-bromo-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate](/img/structure/B14034113.png)
![tert-Butyl (S)-3-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B14034119.png)
